molecular formula C11H12FN3S B1462170 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-88-1

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1462170
CAS RN: 941869-88-1
M. Wt: 237.3 g/mol
InChI Key: SOJXHLNSZHYCMH-UHFFFAOYSA-N
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Description

“4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the CAS Number: 941869-88-1 . It has a molecular weight of 237.3 . The IUPAC name for this compound is 4-fluoro-2-(1-piperazinyl)-1,3-benzothiazole .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The InChI code for “4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole” is 1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 .


Physical And Chemical Properties Analysis

The physical form of “4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole” is solid .

Scientific Research Applications

Antimicrobial Activity

The synthesis of fluorinated benzothiazole compounds, including derivatives with piperazine moieties, has shown promising antimicrobial activities. These compounds have been synthesized and evaluated for their effects against various microbial strains, showcasing their potential as antimicrobial agents. For example, novel fluoro-substituted sulphonamide benzothiazole compounds comprising thiazole have been screened for antimicrobial activity, revealing their significant biodynamic potential as antimicrobial agents (Jagtap et al., 2010).

Anticancer and Antitumor Activity

The synthesis of benzothiazole derivatives has also been explored for potential anticancer and antitumor activities. Compounds containing the benzothiazole unit have been found to exhibit cytotoxicity against various cancer cell lines. A study on the synthesis, in vitro antiproliferative, and anti-HIV activity of new derivatives of 2-piperazino-1,3-benzo[d]thiazoles demonstrated that some synthesized compounds showed remarkable effects on human cancer cell lines, indicating their potential as anticancer agents (Al-Soud et al., 2010).

Neuroprotective Activity

Research into benzothiazole derivatives has extended into exploring their potential neuroprotective activities. Specifically, the synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole-based new piperazine-dithiocarbamate derivatives were undertaken to investigate their potential as anticholinesterase agents. These studies aim to develop compounds that could serve as treatments for neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (Mohsen et al., 2014).

Synthesis and Structural Studies

The synthesis of benzothiazole derivatives often involves complex chemical reactions, and the resulting compounds are analyzed for their structural properties. Studies have been conducted on the synthesis and spectral study of novel norfloxacin and ciprofloxacin derivatives, which include the incorporation of benzothiazole and piperazine units. These studies contribute to the understanding of the structural and chemical properties of these compounds, aiding in the development of new pharmaceuticals (Yadav & Joshi, 2008).

properties

IUPAC Name

4-fluoro-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXHLNSZHYCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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